GSK717 is a selective inhibitor of the NOD2 (nucleotide-binding oligomerization domain-containing protein 2) signaling pathway, which plays a crucial role in the immune response to bacterial infections and inflammation. This compound is being investigated for its potential therapeutic applications in various inflammatory diseases, including Crohn's disease and other conditions associated with dysregulated immune responses. GSK717 is classified as a small molecule inhibitor, targeting specific kinases involved in the NOD2 signaling cascade.
GSK717 was developed by GlaxoSmithKline and is classified under pharmacological agents that inhibit the NOD2 signaling pathway. It is recognized for its potential to modulate immune responses by selectively inhibiting the activity of the receptor-interacting protein 2 (RIP2) kinase, which is a downstream effector in the NOD2 signaling pathway. The compound has been documented in several studies focusing on its synthesis, mechanism of action, and potential therapeutic applications .
The synthesis of GSK717 involves several chemical processes. While specific synthetic routes are often proprietary, general methods for synthesizing NOD2 inhibitors typically include:
GSK717's molecular structure can be characterized by its specific arrangement of atoms and functional groups. While detailed structural data may not be publicly available due to proprietary information, it typically features:
The precise molecular formula and structural diagrams are essential for understanding its interaction with biological targets but are often protected under intellectual property laws.
The chemical reactions involved in the synthesis of GSK717 would generally include:
Technical details regarding specific reaction conditions (such as temperature, pressure, and solvents) are typically optimized based on the desired yield and purity of GSK717 .
GSK717 exerts its effects primarily through the inhibition of RIP2 kinase activity within the NOD2 signaling pathway. The mechanism involves:
This targeted approach aims to alleviate excessive inflammation without broadly suppressing immune function.
The physical and chemical properties of GSK717 include:
These properties influence how GSK717 is formulated for clinical use and its bioavailability upon administration .
GSK717 has potential applications in:
Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an evolutionarily conserved cytoplasmic pattern recognition receptor that serves as a critical sentinel in the innate immune system. Structurally, it comprises three functional domains: (i) two N-terminal caspase activation and recruitment domains (CARD) that facilitate downstream signal transduction; (ii) a central nucleotide-binding oligomerization domain (NACHT) responsible for adenosine triphosphate-dependent oligomerization; and (iii) C-terminal leucine-rich repeats (LRR) that act as ligand-sensing modules [6] [8] [9]. Expressed predominantly in myeloid cells, epithelial cells, and Paneth cells, NOD2 detects conserved bacterial motifs—notably muramyl dipeptide (MDP), a fragment of peptidoglycan derived from both Gram-positive and Gram-negative bacterial cell walls [1] [8].
Upon ligand binding, conformational changes in the LRR domain relieve autoinhibition, enabling NACHT domain-mediated self-oligomerization. This triggers recruitment of receptor-interacting serine/threonine-protein kinase 2 (RIPK2) via CARD-CARD interactions, leading to activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Downstream transcription of pro-inflammatory cytokines (e.g., interleukin-8, interleukin-6, tumor necrosis factor alpha) and antimicrobial peptides ensues [6] [9]. Post-translational modifications, including S-acylation, regulate NOD2 trafficking and signaling efficiency [2].
Table 1: Structural and Functional Domains of NOD2
Domain | Function | Consequence of Dysregulation |
---|---|---|
Leucine-rich repeats (LRR) | Muramyl dipeptide sensing | Impaired pathogen recognition; Crohn’s disease risk variants |
NACHT domain | Adenosine triphosphate hydrolysis; oligomerization | Constitutive NF-κB activation (e.g., Blau syndrome) |
Caspase activation and recruitment domains (CARD) | Recruitment of RIPK2 kinase | Defective cytokine production |
Dysregulation of NOD2 signaling manifests in diverse pathologies. Loss-of-function mutations (e.g., R702W, G908R, L1007fs) impair bacterial clearance and Paneth cell function, strongly associating with ileal Crohn’s disease. These variants reduce MDP sensitivity, compromising antimicrobial defense and disrupting intestinal microbiome homeostasis [2] [8]. Conversely, gain-of-function mutations (e.g., R334W) cause constitutive NF-κB activation independent of ligand binding, leading to autoinflammatory disorders like Blau syndrome, characterized by granulomatous arthritis, uveitis, and dermatitis [6] [8].
In infectious contexts, Mycobacterium tuberculosis exploits NOD2 to dampen type I interferon responses, promoting intracellular survival. Similarly, Listeria monocytogenes induces NOD2-mediated interleukin-1β release, exacerbating tissue damage [9]. Recent evidence also implicates hyperactive NOD2 in neurological inflammation; in bilirubin encephalopathy, histone H3K18 lactylation upregulates NOD2 transcription in astrocytes, amplifying MAPK/NF-κB-driven neuroinflammation and pyroptosis [10]. This pathway synergy extends to toll-like receptor 2 (TLR2), where NOD2 co-stimulation potentiates interleukin-8 release during sepsis—a process abrogated by selective inhibition [1] [7].
Table 2: Diseases Linked to NOD2 Dysregulation
Disease Category | Molecular Mechanism | Key Pathogenic Outcomes |
---|---|---|
Crohn’s disease | Loss-of-function mutations (e.g., L1007fs) | Reduced muramyl dipeptide sensing; dysbiosis |
Blau syndrome | Gain-of-function mutations (e.g., R334W) | Ligand-independent NF-κB activation; granuloma formation |
Bacterial infections | Pathogen exploitation of NOD2 signaling | Immune evasion; cytokine storm |
Bilirubin encephalopathy | H3K18la-driven NOD2 overexpression | Astrocyte pyroptosis; neuroinflammation |
The centrality of NOD2 in inflammation—yet its redundancy in host defense—makes it an attractive target for host-directed therapies. Broad-spectrum immunosuppressants (e.g., corticosteroids) incur significant off-target effects, whereas selective NOD2 inhibition offers precision in curbing pathological inflammation without compromising entire immune axes. GSK717 (chemical name: N-(2-(1-(2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)-N-methylbenzamide) exemplifies this approach [1] [3] [7].
GSK717’s design leverages specificity for NOD2’s regulatory nodes. It reversibly inhibits muramyl dipeptide-induced interleukin-8 secretion in NOD2-overexpressing human embryonic kidney cells (half-maximal inhibitory concentration = 400 nanomolar) and primary human monocytes (~5 micromolar) but does not affect responses mediated by toll-like receptor 2, toll-like receptor 6, nucleotide-binding oligomerization domain-containing protein 1, or tumor necrosis factor receptor 1 [1] [3] [7]. Crucially, it disrupts NOD2-TLR2 synergy, a key amplifier in sterile inflammation [1] [5]. Mechanistically, GSK717 lacks kinase-inhibitory motifs, acting instead through direct yet uncharacterized NOD2 interactions [7].
In bilirubin encephalopathy models, GSK717 suppresses NOD2-driven neuroinflammation, mitigating astrocyte pyroptosis and neuronal injury [10]. Similarly, it blocks muramyl dipeptide-induced interleukin-1β, interleukin-6, and tumor necrosis factor alpha release in monocytes—validating its utility in cytokine-driven pathologies [1] [7]. This precision underscores the compound’s potential as a template for novel anti-inflammatory agents targeting dysregulated innate immunity.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1